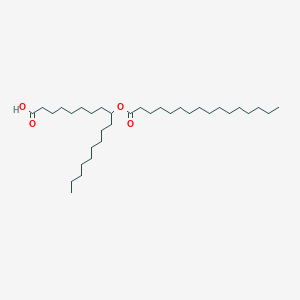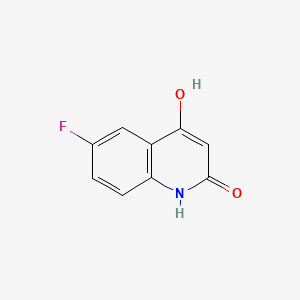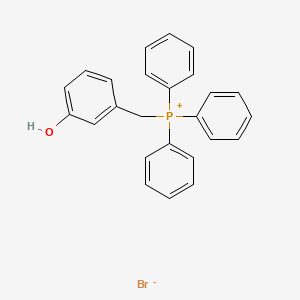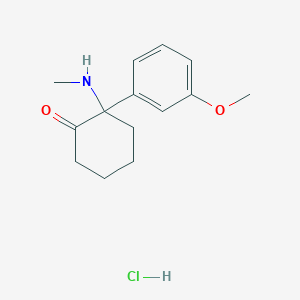![molecular formula C7H8N4O2 B593345 Theophylline, [8-3H] CAS No. 134459-03-3](/img/structure/B593345.png)
Theophylline, [8-3H]
Vue d'ensemble
Description
Theophylline, also known as 1,3-dimethylxanthine, is a drug that inhibits phosphodiesterase and blocks adenosine receptors . It is used to treat chronic obstructive pulmonary disease (COPD) and asthma . Its pharmacology is similar to other methylxanthine drugs (e.g., theobromine and caffeine) .
Synthesis Analysis
The synthesis of Theophylline has been studied extensively. For instance, a study by Bruns, Reichelt, et al., 1984 combined techniques such as X-ray diffraction and thermogravimetric analysis to analyze the structure and dynamics of a crystalline system. They provided evidence that the form III structure has a theophylline monohydrate structure with the water molecules removed .Molecular Structure Analysis
Theophylline has a molecular formula of C7H8N4O2 and a molecular weight of 180.1640 . The 3D structure of Theophylline can be viewed using Java or Javascript .Chemical Reactions Analysis
Theophylline has been found to have several immunomodulatory and anti-inflammatory properties . The formation of a certain compound combined both the electron density distribution (EDD) of Theophylline and another compound with no net chemical change .Physical And Chemical Properties Analysis
Theophylline has a melting point of 544.7 K . The enthalpy of sublimation is 135 kJ/mol .Applications De Recherche Scientifique
Bronchial Asthma Treatment : Theophylline, closely related to caffeine, is used primarily in treating reversible airway obstruction and as adjunct therapy for acute left ventricular failure. Its actions are mediated through inhibition of phosphodiesterase and increased intracellular cyclic AMP (Piafsky & Ogilvie, 1975).
Adenosine Receptor Antagonist : Theophylline acts as a potent antagonist at A1 and A2 adenosine receptors in brain tissue. Modifications of theophylline can enhance its potency and selectivity as an adenosine receptor antagonist (Daly et al., 1985).
Immunomodulatory Effects in Asthma : Theophylline has been shown to have immunomodulatory effects in asthma. Withdrawal of theophylline in asthmatic patients leads to increased asthma symptoms and changes in lymphocyte populations (Kidney et al., 1995).
Anti-inflammatory and Immunomodulatory Activity : Theophylline possesses significant anti-inflammatory and immunomodulatory activity. It inhibits the activation of inflammatory cell types such as T-lymphocytes, eosinophils, mast cells, and macrophages in vitro (Banner & Page, 1995).
Sleep-Disordered Breathing in Heart Failure : Theophylline has been effective in treating periodic breathing associated with stable heart failure, reducing episodes of apnea and hypopnea (Javaheri et al., 1996).
Treatment of Bronchial Asthma and Respiratory Diseases : Theophylline has been a mainstay in the treatment of asthma for over 50 years, with anti-inflammatory, bronchodilator, and diaphragmatic contractility enhancing activities (Torphy & Undem, 1991).
Potential Application in COVID-19 Treatment : Theophylline is being explored as an adjuvant in the treatment of COVID-19 patients, through its bronchodilatory, immunomodulatory, and potentially antiviral mechanisms (Montaño et al., 2022).
Anti-Ageing and Anti-Cytotoxicity in Skin : Theophylline is recognized as a cosmetic agent with potential anti-ageing and anti-oxidative properties for human skin (Bertolini et al., 2020).
Propriétés
IUPAC Name |
1,3-dimethyl-8-tritio-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i3T | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYFBGIUFBOJW-WJULDGBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Theophylline, [8-3H] | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)



![[1,1-Biphenyl]-2,4-diol,5-(1-methylethyl)-](/img/structure/B593272.png)






![5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione](/img/structure/B593286.png)